
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is an organic compound with significant interest in various scientific fields. This compound features a decanoate backbone with hydroxyl and keto functional groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decanoic acid derivatives.
Oxidation: The keto group at the 3rd position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl and keto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups enable it to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Methyl (2S,3S,4S,5R,6S)-3,4-dihydroxy-6-{[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl]oxy}-5-{[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}tetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]carbonyl}amino)-3-phenylpropa .
- (5S,6S)-11-Methyl-5,6-dihydro-5,6-tetraphenediol .
Uniqueness
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
827623-58-5 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate |
InChI |
InChI=1S/C11H20O5/c1-3-4-5-9(13)10(14)6-8(12)7-11(15)16-2/h9-10,13-14H,3-7H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
SPDHABKKAVIBCH-UWVGGRQHSA-N |
SMILES isomérique |
CCCC[C@@H]([C@H](CC(=O)CC(=O)OC)O)O |
SMILES canonique |
CCCCC(C(CC(=O)CC(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


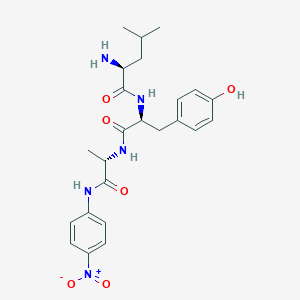
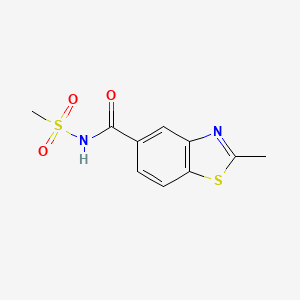
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
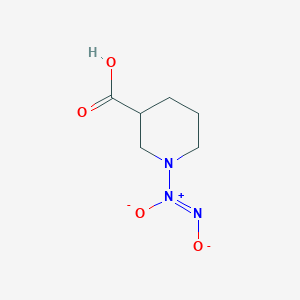
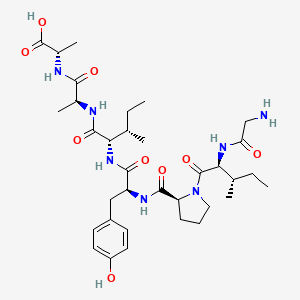
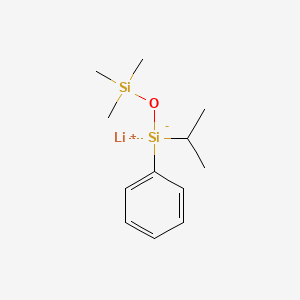
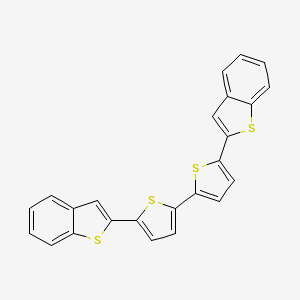

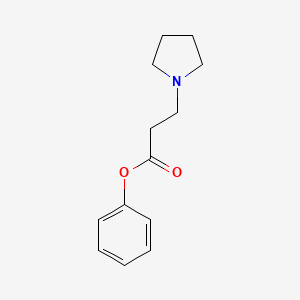

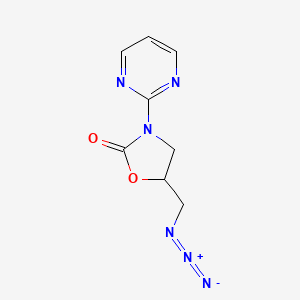
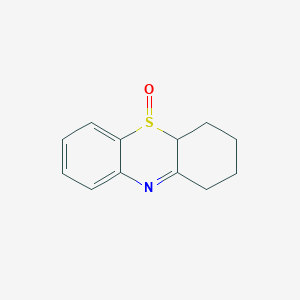
silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
